molecular formula C9H5ClO3 B6603770 5-chloro-1-benzofuran-7-carboxylic acid CAS No. 99517-24-5

5-chloro-1-benzofuran-7-carboxylic acid

Cat. No.: B6603770
CAS No.: 99517-24-5
M. Wt: 196.58 g/mol
InChI Key: QLTJKHWDTGNPLT-UHFFFAOYSA-N
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Description

5-Chloro-1-benzofuran-7-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C9H5ClO3 . It serves as a versatile chemical building block, particularly in medicinal chemistry, for the design and synthesis of novel bioactive molecules. Researchers value this benzofuran scaffold for its potential applications in antimicrobial development, as related halogenated benzofuran derivatives have demonstrated significant biological activity . For instance, certain halogenated benzofurans have shown antimicrobial efficacy against a selection of Gram-positive bacteria, such as various cocci, and antifungal activity against Candida strains, including C. albicans and C. parapsilosis . The structural motif of the benzofuran core, especially when substituted with halogens like chlorine, is frequently explored in the search for new compounds with spasmolytic, anti-inflammatory, and anticancer properties . The presence of both a carboxylic acid functional group and a chlorine atom on the benzofuran ring system makes this compound a suitable precursor for further chemical derivatization, including amide coupling and nucleophilic substitution reactions, to create a diverse library of compounds for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTJKHWDTGNPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 5 Chloro 1 Benzofuran 7 Carboxylic Acid and Its Precursors

Established Synthetic Routes to the Benzofuran (B130515) Core Structureorganic-chemistry.orgjocpr.comwuxiapptec.comresearchgate.net

The benzofuran framework, a fusion of a benzene (B151609) and a furan (B31954) ring, is a foundational structure in many natural products and pharmaceutical agents. jocpr.comresearchgate.net Its synthesis has been a subject of extensive research since its first reported synthesis by Perkin in 1870. jocpr.comresearchgate.net Over the years, numerous methods have been developed to construct this heterocyclic scaffold, often categorized by the specific bond formation that completes the ring system. organic-chemistry.org

Cyclization Reactions for Benzofuran Ring Formationorganic-chemistry.orgjocpr.comwuxiapptec.com

The formation of the benzofuran ring is most commonly achieved through intramolecular cyclization reactions. These strategies typically involve constructing a precursor that contains a phenol (B47542) and a suitably functionalized side chain, which then undergoes a ring-closing reaction.

Key cyclization strategies include:

Reactions of Salicylaldehydes: A prevalent method involves the reaction of salicylaldehydes (2-hydroxybenzaldehydes) with compounds like haloacetates, followed by cyclization of the resulting intermediate. niscair.res.innih.gov

Palladium-Catalyzed Reactions: Modern synthetic chemistry frequently employs palladium catalysts to facilitate the formation of the benzofuran ring. organic-chemistry.org This can involve Sonogashira coupling of o-halophenols with terminal alkynes followed by cyclization, or C-H activation/oxidation tandem reactions of 2-hydroxystyrenes. organic-chemistry.orgrsc.org

Acid-Catalyzed Cyclization: Intramolecular cyclodehydration of α-phenoxy ketones or acetals can be promoted by strong acids like polyphosphoric acid (PPA) or Eaton's reagent to yield the benzofuran core. wuxiapptec.comresearchgate.net

Base-Promoted Cyclization: The condensation of o-hydroxyphenones with reagents like 1,1-dichloroethylene can lead to highly functionalized benzofurans under basic conditions. organic-chemistry.org A simple and inexpensive method involves the base-promoted cyclization of o-alkynylphenols without the need for metal catalysts. niscair.res.in

Functional Group Introduction and Modification Strategies on Benzofuran Scaffoldsorganic-chemistry.orgresearchgate.netmdpi.com

Once the benzofuran nucleus is formed, further functionalization is often necessary to achieve the desired target molecule. These modifications can be introduced either by using a pre-functionalized starting material or by direct modification of the benzofuran scaffold.

Common functionalization strategies include:

Halogenation: Electrophilic substitution reactions can introduce halogen atoms (Cl, Br, I) onto the benzofuran ring. The position of substitution is directed by the existing groups on the ring.

Acylation: Friedel-Crafts acylation can introduce acetyl groups or other acyl moieties, which can then be transformed into other functional groups.

Arylation: Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups, typically at the 2-position of the benzofuran ring, using reagents like triarylantimony difluorides. mdpi.com

Carboxylation: The introduction of a carboxylic acid group can be achieved through various methods, such as the haloform reaction of an acetyl-substituted benzofuran or the hydrolysis of a corresponding ester or nitrile. researchgate.net

Specific Synthetic Approaches to Halogenated Benzofuran Carboxylic Acidsresearchgate.netgoogle.com

The synthesis of benzofurans bearing both a halogen and a carboxylic acid group, such as 5-chloro-1-benzofuran-7-carboxylic acid, requires a multi-step approach with careful control of regioselectivity. A relevant and well-documented strategy can be inferred from the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate for the pharmaceutical agent Prucalopride (B966). google.comchemicalbook.com This synthesis involves the formation of a benzofuran ester, followed by chlorination and hydrolysis.

Regioselective Chlorination Methodologiesgoogle.com

Achieving chlorination at a specific position on the benzofuran ring is critical. For the synthesis of related compounds, direct chlorination of the pre-formed benzofuran ring system has proven effective.

A key methodology involves the use of N-chloro succinimide (B58015) (NCS) as the chlorinating agent. In a patented synthesis for a precursor, a methyl 4-acetamido-2,3-dihydrobenzofuran-7-formate crude product is directly chlorinated with NCS to install the chlorine atom at the 5-position. google.com This electrophilic substitution is directed by the activating groups on the benzene portion of the molecule. The reaction proceeds by treating the benzofuran substrate with NCS in a suitable organic solvent.

Carboxylic Acid Functionalization Techniques and Esterificationresearchgate.netgoogle.comprepchem.com

The carboxylic acid moiety at the 7-position is typically introduced by synthesizing the corresponding ester and subsequently hydrolyzing it.

Ester Synthesis: The synthesis often begins with a precursor that already contains a methyl or ethyl ester group, such as methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. google.com This ester group is carried through the cyclization and chlorination steps.

Hydrolysis (Saponification): The final step to obtain the carboxylic acid is the hydrolysis of the ester. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol. google.comprepchem.com The reaction mixture is stirred, often with heating, to drive the reaction to completion. Subsequent acidification with an acid like hydrochloric acid protonates the resulting carboxylate salt to yield the final carboxylic acid product. google.comprepchem.com

Optimization of Reaction Conditions and Synthetic Yields for this compound Synthesisgoogle.comchemicalbook.com

While specific optimization data for this compound is not widely published, detailed findings from the synthesis of its close analog, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, provide a valuable template for reaction optimization. google.comchemicalbook.com The patented procedures outline specific reagents, solvents, temperatures, and reaction times that have been optimized to maximize yield and purity.

The final hydrolysis step, in particular, has been optimized for high yield.

Table 1: Optimized Conditions for the Hydrolysis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Parameter Condition Yield Purity Reference
Reagents Sodium Hydroxide (NaOH) 89.8% 99% chemicalbook.com
Solvent Water, Propylene Glycol Monomethyl Ether chemicalbook.com
Temperature 90 °C chemicalbook.com
Time 8 hours chemicalbook.com
Workup Cooling, filtration, redissolving, acidification to pH ~3, filtration, drying chemicalbook.com

This data indicates that a two-step hydrolysis and purification process, using a mixed solvent system and controlled pH adjustment, is crucial for obtaining a high yield and purity of the final carboxylic acid product. google.comchemicalbook.com These conditions serve as an excellent starting point for the optimization of the synthesis of this compound.

Advanced Analytical Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

The definitive identification and structural confirmation of this compound and its synthetic intermediates rely on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are indispensable tools for elucidating the precise molecular architecture, connectivity, and stereochemistry of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of benzofuran derivatives. While specific experimental data for this compound is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral characteristics can be inferred from data for related structures, such as benzofuran-2-carboxylic acid and various substituted benzofurans. chemicalbook.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzofuran core. The protons on the furan ring and the benzene ring will resonate in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. The spectrum for this compound would display unique resonances for each of the nine carbon atoms in the benzofuran ring system, in addition to the carbonyl carbon of the carboxylic acid. The chemical shifts of the carbons would be significantly affected by the attached functional groups and their positions on the ring. For instance, commercial suppliers of the precursor 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid indicate the availability of ¹H and ¹³C NMR data for its characterization. chemicalbook.com

A detailed analysis of a related compound, 2,3-dihydrobenzofuran-7-carboxylic acid, in DMSO-d₆ shows characteristic shifts that can be used for comparative purposes. chemicalbook.com The protons of the dihydrofuran ring appear at approximately 3.193 ppm and 4.604 ppm, while the aromatic protons are observed between 6.880 and 7.591 ppm. The carboxylic acid proton is typically found further downfield, around 12.6 ppm. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₅ClO₃. The predicted monoisotopic mass for this compound is 195.99272 Da. uni.lu

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecule. The fragmentation pattern of aromatic carboxylic acids typically involves the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups. For this compound, characteristic fragments would be expected due to the stable benzofuran ring system. Predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts
Adductm/z
[M+H]⁺197.00000
[M+Na]⁺218.98194
[M-H]⁻194.98544
[M+NH₄]⁺214.02654
[M+K]⁺234.95588

Data sourced from PubChemLite (CID 14838647). uni.lu

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, analysis of related benzofuran derivatives provides insight into the expected structural features. For example, the crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran reveals that the benzofuran unit is essentially planar. researchgate.net In this structure, the dihedral angle between the benzofuran ring and the adjacent phenyl ring is 32.53 (5)°. researchgate.net The crystal packing is stabilized by various intermolecular interactions, including C–H···O hydrogen bonds and, notably, halogen bonds involving the chlorine atom. researchgate.net

Molecular Design, Structural Diversification, and Computational Analysis of 5 Chloro 1 Benzofuran 7 Carboxylic Acid and Its Analogs

Rational Design Principles for Benzofuran-Based Scaffolds in Medicinal Chemistry

The benzofuran (B130515) nucleus, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the field of medicinal chemistry. researchgate.netnih.gov Its prevalence in a multitude of biologically active natural products and synthetic compounds underscores its significance as a "privileged structure" in drug discovery. rsc.orgnih.govnih.gov Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties. nih.govnih.govrsc.org

The versatility of the benzofuran scaffold stems from its unique physicochemical and structural features. researchgate.netrsc.org The core structure provides a rigid framework that can be strategically modified. Introducing various substituents at specific positions on the benzofuran ring system can generate novel derivatives with distinct structural characteristics and potentially enhanced therapeutic value. nih.gov Medicinal chemists leverage this adaptability to design and synthesize new compounds aimed at specific biological targets. nih.govnih.gov The development of benzofuran-based agents is a dynamic area of research, focused on harnessing the inherent biological properties of the scaffold to create potent and selective therapeutic agents. nih.govrsc.org

Exploration of Structural Modifications and Derivatization Pathways of 5-Chloro-1-benzofuran-7-carboxylic Acid

The chemical scaffold of this compound offers multiple avenues for structural modification. These modifications are primarily centered on the carboxylic acid group at position 7 and the benzofuran ring system itself. Such derivatizations are key to exploring the chemical space around the core molecule and are instrumental in developing new compounds with tailored properties.

Carboxylic Acid Derivative Synthesis (e.g., Esters, Amides)

The carboxylic acid functional group is a versatile handle for synthesizing a variety of derivatives, most notably esters and amides. These transformations can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and ability to form hydrogen bonds, which in turn can influence its biological activity.

Esterification: The synthesis of benzofuran carboxylic acid esters can be achieved through standard esterification methods. For instance, methyl esters of benzofuran-3-carboxylic acid derivatives have been prepared by reacting the corresponding carboxylic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate. mdpi.com Microwave-assisted synthesis has also been employed to produce furan-2-carboxylate (B1237412) esters from 2-furoic acid and furfuryl alcohol using coupling reagents like DMT/NMM/TsO−. researchgate.net

Amidation: The conversion of the carboxylic acid to an amide is another common derivatization strategy. Amides of benzofuran-2-carboxylic acid have been synthesized, and their biological activities evaluated. nih.gov Microwave-assisted methods have proven effective for the synthesis of furan carboxamides as well. researchgate.net The synthesis of N-(substituted)phenylamides of benzofuran-2-carboxylic acid has been explored to develop novel anticancer agents. researchgate.net

Table 1: Examples of Carboxylic Acid Derivative Synthesis Methods for Furan and Benzofuran Scaffolds

Derivative Type Reagents and Conditions Scaffold Example Reference(s)
Methyl Ester Dimethyl sulfate, K2CO3, acetone, reflux 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid mdpi.com
Ethyl Ester 2-hydroxybenzophenone, ethyl bromoacetate, K2CO3, butan-2-one, reflux 3-phenyl-1-benzofuran-2-carboxylic acid clockss.org
Amide Oxalyl chloride, dichloromethane, amine 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid nih.gov
N-Aryl Amide Thionyl chloride, substituted aniline, reflux Benzofuran-2-carboxylic acid researchgate.net

Ring System Modifications and Substituent Effects

Modifications to the benzofuran ring system, including the introduction of various substituents, play a critical role in modulating the molecule's electronic properties and biological activity.

Halogenation: The addition of halogen atoms such as chlorine or bromine to the benzofuran ring is a significant modification strategy. nih.gov Halogenation has been shown to result in a notable increase in the anticancer activities of some benzofuran derivatives. nih.gov This enhancement is potentially due to the ability of halogens to form "halogen bonds," which can improve binding affinity to biological targets. nih.gov For example, chloro-derivatives of benzofuran esters have been synthesized by passing chlorine gas, generated from the reaction of KMnO4 with concentrated HCl, through a solution of the ester in chloroform. mdpi.com In the synthesis of prucalopride (B966), an important intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is prepared via chlorination using N-chlorosuccinimide (NCS). google.comchemicalbook.com

Substituent Effects: The nature of the substituents on the aromatic ring can significantly influence the reactivity and biological profile of the molecule. Electron-withdrawing groups, for instance, can increase the reactivity of adjacent functional groups. In the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acid derivatives, the presence of an electron-withdrawing group on the benzophenone (B1666685) starting material increased the reactivity of the carbonyl function, leading to higher yields of the cyclized product. clockss.org Conversely, electron-donating groups like methyl decreased the reactivity. clockss.org

Table 2: Examples of Ring System Modifications and Their Effects

Modification Reagent/Method Target Compound/Intermediate Observed Effect/Purpose Reference(s)
Chlorination N-Chlorosuccinimide (NCS) Methyl 4-acetamido-2,3-dihydrobenzofuran-7-formate Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid intermediate google.comchemicalbook.com
Chlorination Chlorine gas (from KMnO4/HCl) Methyl or Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Synthesis of chloro-derivatives for biological evaluation mdpi.com

Structure-Activity Relationship (SAR) Studies on Benzofuran-7-carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, thereby guiding the design of more potent and selective compounds. nih.govku.ac.ae For benzofuran derivatives, SAR studies have revealed several key insights.

The type and position of substituents on the benzofuran scaffold are determining factors for biological activity. nih.govnih.gov Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 position, such as the introduction of ester groups or other heterocyclic rings, were critical for the cytotoxic activity of the compounds. nih.gov

The introduction of halogens into the benzofuran ring has been a consistent strategy for enhancing biological potency, particularly anticancer activity. nih.gov The position of the halogen can also be influential; for example, in a series of benzofuran-2-carboxylic acid N-(substituted)phenylamides, the highest cytotoxic activities were observed when a halogen atom was placed at the para-position of the N-phenyl ring. researchgate.net The hydrophobic and electronic nature of halogens is thought to contribute to this enhanced activity. researchgate.net

Furthermore, the hybridization of the benzofuran scaffold with other pharmacologically active moieties can lead to compounds with significant activity. For instance, SAR studies on certain antimicrobial agents concluded that the presence of benzofuran, pyrazoline, and thiazole (B1198619) moieties were all essential for their activity. nih.gov

Table 3: Summary of Key SAR Findings for Benzofuran Derivatives

Structural Feature Position/Modification Associated Biological Activity Reference(s)
Ester or Heterocyclic Ring C-2 Position Crucial for cytotoxic activity nih.gov
Halogen (Cl, Br, F) General Ring Substitution Increased anticancer activity nih.gov
Halogen Para-position of N-phenyl ring (in amide derivatives) Maximum cytotoxic activity researchgate.net
Hybrid Structures Combination with pyrazoline and thiazole moieties Essential for antimicrobial activity nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at a theoretical level. These methods complement experimental work by offering insights into electronic structure, reactivity, and other molecular properties that are difficult to measure directly.

Electronic Structure Calculations

Electronic structure calculations, based on the principles of quantum mechanics, are used to predict the behavior of molecules and the outcomes of chemical reactions. wuxiapptec.comscienceopen.com

Reactivity and Regioselectivity: Theoretical calculations have been successfully applied to understand the regioselectivity of reactions involving benzofuran systems. nih.gov For the catalytic reduction of 2,3-disubstituted benzofurans, calculations based on the hard and soft acids and bases (HSAB) principle were performed. nih.gov Local reactivity descriptors, such as the local electrophilicity (ωk) and the electrophilic Parr function (Pk+), proved to be highly useful in explaining the observed selectivity of the reactions. nih.gov In another study, QM analysis involving the calculation of Highest Occupied Molecular Orbital (HOMO) energies and reaction energy profiles was used to predict the regioselectivity of an acid-catalyzed cyclization to form a benzofuran core. wuxiapptec.com The calculations correctly predicted the major product by identifying the transition state with the lower activation energy. wuxiapptec.com

Predicted Molecular Properties: Computational tools can also predict various physicochemical properties. For this compound, predicted Collision Cross Section (CCS) values have been calculated for different adducts of the molecule. uni.lu CCS is a measure of the ion's shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. These predictions provide valuable data for the analytical characterization of the compound.

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 197.00000 134.2
[M+Na]+ 218.98194 146.3
[M-H]- 194.98544 139.3
[M+NH4]+ 214.02654 155.8
[M+K]+ 234.95588 143.1

Data sourced from PubChemLite. uni.lu

Reactivity Predictions and Mechanistic Modeling

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound and its analogs, Density Functional Theory (DFT) calculations are instrumental in understanding their chemical behavior. These methods allow for the calculation of various electronic properties and reactivity descriptors that offer insights into the molecule's stability, reactivity, and the most probable sites for chemical reactions.

Theoretical calculations of global and local reactivity based on Pearson's hard and soft acids and bases (HSAB) principle are employed to understand regioselectivity. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and local reactivity parameters like the Fukui function and local electrophilicity (ωk). nih.govnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov The HOMO and LUMO distributions highlight the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. For benzofuran systems, the C2 and C3 positions of the furan ring are often identified as key sites for reactivity. researchgate.net

Mechanistic modeling, often in conjunction with experimental studies, helps to rationalize and predict the outcomes of chemical reactions. For instance, in the synthesis of substituted benzofurans, computational studies have supported mechanisms involving π-Lewis acid activation of an alkyne by a metal catalyst, followed by nucleophilic attack and subsequent cyclization. nih.gov In acid-catalyzed cyclizations to form the benzofuran ring, quantum mechanics (QM) analyses, including calculations of reaction energy profiles, can predict the regioselectivity of the cyclization by comparing the activation energies of competing pathways. wuxiapptec.com These models can elucidate the role of intermediates, transition states, and the influence of substituents on the reaction mechanism. For example, the electronic properties of substituents on the benzofuran scaffold can significantly influence the reactivity of the entire molecule, a factor that can be quantitatively assessed through computational models.

Table 1: Predicted Reactivity Descriptors for Benzofuran Analogs from DFT Studies

Compound/AnalogComputational MethodKey Reactivity FindingsReference
1-Benzofuran-2-carboxylic acidDFT/B3LYP/6-311++G(d,p)Analysis of HOMO-LUMO gap and molecular electrostatic potential to understand reactivity. nih.gov
2,3-Disubstituted benzofuransDFT (HSAB principle)Local electrophilicity (ωk) successfully explained the regioselectivity in the reduction of olefinic carbons. nih.gov
2-Phenylbenzofuran DerivativesDFT/GGA-PBE/6-31G(d,p)Calculation of global and local reactivity descriptors to establish QSAR models.
Benzofuran–stilbene hybridsDFT/B3LYP/6-311G(d,p)The O–H bond breakage was identified as the key to antioxidative activity, with the reaction mechanism (HAT vs. SPL-ET) being solvent-dependent. rsc.org

This table is generated based on findings from computational studies on benzofuran analogs to infer the potential reactivity characteristics of this compound.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound and its analogs, molecular docking studies can provide valuable insights into their potential biological targets and the key interactions that govern their binding.

Docking simulations of various benzofuran derivatives have been performed against a range of protein targets implicated in different diseases. nih.govarabjchem.orgnih.govnih.govnih.govnih.gov These studies reveal that the benzofuran scaffold can fit into the binding sites of diverse proteins, and its interaction mode is heavily influenced by the nature and position of its substituents. The addition of halogen atoms, such as chlorine, can enhance binding affinity through the formation of halogen bonds, which are specific non-covalent interactions between the halogen and a nucleophilic site on the protein. nih.govmdpi.com The carboxylic acid group is a key functional group that can participate in hydrogen bonding and electrostatic interactions with polar residues in the active site of a target protein.

Table 2: Summary of Molecular Docking Studies on Benzofuran Analogs with Various Protein Targets

Benzofuran Analog(s)Protein TargetKey Interacting Residues/Binding InteractionsReference
Substituted phenyl benzofuransE. coli DsbABinding in the hydrophobic groove of the active site. nih.gov
3-Chlorobenzofuran derivativesM. tuberculosis protein (PDB ID: 5OIF)Docking scores suggest better binding than standard drugs like isoniazid. arabjchem.org
Benzofuran hybridsPI3K and VEGFR-2Compound 8 showed significant interactions with key residues in the active sites of both kinases. nih.gov
Dibenzofuran derivativesPTP-MEG2The most active compound, 10a, targets unique peripheral binding pockets and the active site through hydrogen bonds and hydrophobic interactions. nih.gov
Benzofuran-1,2,3-triazole hybridsEGFRHydrogen bonding with Thr766 and Asp831 residues in the active site. nih.gov
Benzofuran derivativesSTINGDocking predicted a putative binding mode responsible for STING agonist activity. nih.gov
4-Nitrophenyl functionalized benzofuransBovine Serum Albumin (BSA)Docking predicted that the monofuran derivative is housed in the interior of the protein structure. nih.gov

This table is generated based on findings from molecular docking studies on various benzofuran analogs to infer potential ligand-target interactions for this compound.

Broader Scientific Applications of 5 Chloro 1 Benzofuran 7 Carboxylic Acid and Its Derivatives

Role as Key Pharmaceutical Intermediates

A significant application of derivatives of 5-chloro-1-benzofuran-7-carboxylic acid is in the pharmaceutical industry, where they serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). One of the most prominent examples is the use of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid as a key intermediate in the production of Prucalopride (B966) . numberanalytics.comgoogle.comchemicalbook.com

Prucalopride is a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation. numberanalytics.comtdcommons.org The synthesis of Prucalopride involves the condensation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine. tdcommons.orgchemicalbook.comgoogle.com The purity and quality of this intermediate are critical for the final yield and purity of the Prucalopride drug substance. google.com

The synthesis of the intermediate itself, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is a multi-step process. A common pathway starts from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate, which undergoes cyclization to form a methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate crude product. This is followed by chlorination using N-chlorosuccinimide and subsequent hydrolysis to yield the final pure intermediate. google.comchemicalbook.com

Table 1: Key Intermediates and Final Product in Prucalopride Synthesis

Compound Name CAS Number Molecular Formula Role
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid 123654-26-2 C₉H₈ClNO₃ Key Intermediate
1-(3-Methoxypropyl)-4-piperidinamine 179474-79-4 C₉H₂₀N₂O Side Chain
Prucalopride 179474-81-8 C₁₈H₂₆ClN₃O₃ Active Pharmaceutical Ingredient

The halogenated nature of these benzofuran (B130515) derivatives is often crucial for their biological activity. The presence of chlorine, bromine, or fluorine atoms in the benzofuran ring can significantly enhance the therapeutic efficacy of the final drug molecule. nih.gov

Contributions to Materials Science and Specialty Chemical Development

The benzofuran scaffold is not only significant in pharmaceuticals but also serves as a valuable building block in the development of functional materials and specialty chemicals. numberanalytics.com Benzofuran-based compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable optical and electrical properties. numberanalytics.com

Derivatives of benzofuran are utilized in the synthesis of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net For instance, poly(benzofuran-co-arylacetic acid) is a polymer with a versatile molecular structure containing lactone and carboxylic acid functionalities. This structure allows for the creation of cross-linked materials with tailored thermal properties, which is important for various practical applications. mdpi.com

The polymerization of benzofuran itself can lead to rigid polymers with high glass-transition temperatures and transparency, making them potentially applicable as transparent thermoplastics. nih.govacs.org The development of controlled polymerization methods for benzofuran can lead to optically active polymer materials with highly controlled structures. nih.govacs.org

Table 2: Applications of Benzofuran Derivatives in Materials Science

Application Area Type of Benzofuran Derivative Key Properties
Organic Electronics Benzofuran-based compounds and polymers High fluorescence quantum yields, tunable emission wavelengths, high charge carrier mobility
High-Performance Polymers Poly(benzofuran-co-arylacetic acid) Tailorable thermal conductivity and diffusivity
Transparent Thermoplastics Polybenzofuran High glass-transition temperature, high transparency

Potential Applications in Agrochemical Research

The benzofuran ring system has also been incorporated into compounds developed for the agrochemical sector. Research has shown that certain benzofuran derivatives exhibit pesticidal properties, including insecticidal, acaricidal, and nematicidal effects. google.com

For example, carbamate (B1207046) insecticides such as benfuracarb, carbofuran, carbosulfan, and furathiocarb (B52073) are all derivatives of benzofuran. nih.gov These compounds have been shown to affect the in vitro polymerization of tubulin in insects, leading to their insecticidal action. nih.gov The growth-inhibitory activities of natural and semisynthetic benzofuran derivatives have been observed in insects like Tenebrio molitor. capes.gov.br

Furthermore, benzofuran-triazole hybrids have been synthesized and evaluated for their antifungal potential against various fungi, indicating their possible use as wood preservatives. ncsu.edu The structural modifications of the benzofuran ring, including the introduction of different functional groups, can lead to the development of new and effective agrochemicals. nih.gov

Table 3: Examples of Benzofuran Derivatives in Agrochemicals

Compound/Derivative Class Type of Activity Target Organisms/Application
Carbamate derivatives (e.g., Carbofuran) Insecticidal Various insect pests
Natural and Semisynthetic Benzofurans Growth-inhibitory Tenebrio molitor (insect)
Benzofuran-triazole hybrids Antifungal White and brown-rot fungi (wood preservation)

Future Research Directions and Translational Perspectives for 5 Chloro 1 Benzofuran 7 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-chloro-1-benzofuran-7-carboxylic acid and its derivatives will likely focus on green chemistry principles to enhance efficiency and reduce environmental impact. nih.gov Traditional methods for creating the benzofuran (B130515) core often involve multi-step processes that may use harsh reagents. elsevier.es Modern approaches are shifting towards catalytic, one-pot reactions that are both atom-economical and environmentally benign. nih.govacs.org

Future synthetic strategies could leverage:

Catalyst Innovation: The use of transition-metal catalysts like palladium and copper has been instrumental in benzofuran synthesis. nih.govacs.org Future work could explore more sustainable and cost-effective catalysts, such as earth-abundant metals or even metal-free approaches. nih.gov The development of recyclable catalysts, including heterogeneous catalysts, would further align with green chemistry goals. acs.org

Alternative Energy Sources: Methodologies employing microwave irradiation or visible-light-mediated catalysis can offer significant advantages by reducing reaction times and improving energy efficiency. nih.gov

Greener Solvents: A key area of development is the replacement of conventional organic solvents with more sustainable alternatives like water or deep eutectic solvents (DES). nih.govelsevier.esacs.org

Table 1: Comparison of Potential Sustainable Synthetic Approaches for Benzofuran Derivatives

Synthetic StrategyCatalyst/ConditionsAdvantagesPotential for this compound Synthesis
Palladium/Copper Co-catalysis(PPh₃)PdCl₂/CuIHigh efficiency in forming the benzofuran ring via Sonogashira coupling. nih.govacs.orgAdaptable for coupling appropriately substituted phenols and alkynes.
One-Pot Copper CatalysisCopper Iodide in Deep Eutectic SolventEnvironmentally friendly, high yield. nih.govacs.orgA promising green route starting from o-hydroxy aldehydes. nih.gov
Visible-Light-Mediated CatalysisPhotoredox catalystsMild reaction conditions, high functional group tolerance. nih.govCould enable novel, selective transformations on the benzofuran core.
Metal-Free CyclizationBase-catalyzed or acid-catalyzedAvoids transition metal contamination, cost-effective. nih.govnih.govApplicable for specific precursor structures.

Advanced Structure-Based Drug Design Approaches for Enhanced Biological Potency

The specific substitution pattern of this compound makes it a prime candidate for structure-based drug design. The carboxylic acid group can act as a key interaction point with biological targets, while the chlorine atom can modulate binding affinity and pharmacokinetic properties. nih.govnih.gov

Future research should focus on:

Target Identification and Validation: Based on the known activities of other benzofuran derivatives, potential targets for this compound could include enzymes like carbonic anhydrases, protein kinases, or receptors involved in cancer and infectious diseases. nih.govnih.govrsc.org

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how this compound and its analogs bind to the active sites of target proteins. nih.govresearchgate.netnih.gov This in silico approach can guide the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at various positions of the benzofuran ring will be crucial. For instance, altering the substituent at the 2-position or modifying the carboxylic acid to an ester or amide could systematically probe the structural requirements for optimal biological activity. nih.govnih.gov The halogen at the 5-position is particularly noteworthy, as halogens can form "halogen bonds" that enhance binding affinity. nih.gov

Table 2: Potential Biological Targets for this compound

Target ClassRationale for InvestigationKey Design Considerations
Carbonic Anhydrases (CAs)Benzofuran-based carboxylic acids have shown inhibitory activity against CAs, particularly cancer-related isoforms. nih.govThe carboxylic acid can mimic the substrate and interact with the zinc ion in the active site. nih.gov
Protein KinasesMany kinase inhibitors feature heterocyclic scaffolds. Benzofurans could be designed to target specific kinases involved in cell signaling pathways. nih.govThe chloro and carboxylic acid groups can be oriented to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.
Bacterial/Fungal EnzymesBenzofuran derivatives have demonstrated broad-spectrum antimicrobial properties. rsc.orgThe compound could be optimized to inhibit essential microbial enzymes, potentially overcoming existing resistance mechanisms.
Estrogen ReceptorsSome benzofuran derivatives exhibit activity against breast cancer cell lines, possibly through interaction with estrogen receptors. nih.govMolecular docking studies can help in designing derivatives that selectively bind to these receptors. nih.gov

Deeper Mechanistic Investigations in Complex In Vitro Biological Systems

To translate the potential of this compound into therapeutic applications, a thorough understanding of its biological mechanism of action is essential. While initial screenings might identify a primary target, its effects within a complex biological system like a cell are often multifaceted.

Future mechanistic studies should include:

Cell-Based Assays: Moving beyond isolated enzyme assays, the compound's efficacy should be tested in relevant cancer cell lines or microbial cultures. nih.govmdpi.com For instance, its anti-proliferative effects on various cancer cell lines, such as those from breast, lung, or colon cancer, could be evaluated. nih.govnih.gov

Pathway Analysis: If the compound shows activity, further studies should elucidate the downstream effects. This could involve investigating if it induces apoptosis, causes cell cycle arrest, or inhibits key signaling pathways. nih.govmdpi.com Techniques like western blotting, flow cytometry, and gene expression profiling would be invaluable.

Off-Target Profiling: It is crucial to assess the selectivity of the compound. Screening against a panel of related enzymes or receptors can help identify potential off-target effects, which is critical for predicting potential side effects.

Exploration of Unconventional Applications and Interdisciplinary Research Avenues

While the primary focus for many benzofuran derivatives is in medicinal chemistry, the unique properties of this compound could lend themselves to a range of unconventional applications. nih.govrsc.org

Promising interdisciplinary research avenues include:

Agrochemicals: The benzofuran scaffold is present in some compounds with agricultural applications. nih.gov The biological activity of this molecule could be explored for developing new herbicides, fungicides, or insecticides.

Materials Science: Aromatic carboxylic acids and heterocyclic compounds are building blocks for functional materials. researchgate.net This compound could be investigated as a monomer for creating novel polymers or as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or field-effect transistors. nih.gov

Bioprobes and Sensors: By functionalizing the carboxylic acid group with a fluorescent tag, derivatives of this compound could be developed as chemical probes to study biological systems or as sensors for detecting specific analytes.

The exploration of these diverse applications will require collaboration between chemists, biologists, materials scientists, and engineers, highlighting the interdisciplinary potential of this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-1-benzofuran-7-carboxylic acid derivatives?

  • Methodological Answer : Synthesis typically involves halogenation and carboxylation of benzofuran precursors. For example, chlorination at the 5-position can be achieved using agents like sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–25°C) in anhydrous dichloromethane. Carboxylic acid introduction at the 7-position may require oxidation of a methyl group using KMnO₄ in acidic conditions or via Friedel-Crafts acylation followed by hydrolysis. Purification via column chromatography (hexane/ethyl acetate gradients) ensures product isolation .

Q. How is the purity and structural integrity of this compound verified experimentally?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 column. Structural confirmation employs 1^1H/13^{13}C NMR to verify substituent positions (e.g., chlorine at C5, carboxylic acid at C7) and FT-IR for functional group identification (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₅ClO₃ at m/z 212.9984). Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Slow evaporation of tetrahydrofuran (THF) or ethyl acetate solutions at room temperature yields high-purity crystals. For polar derivatives, mixed solvents (e.g., dichloromethane/hexane) reduce solubility gradients, minimizing amorphous byproducts. Crystallization conditions (pH, temperature) must avoid hydrolysis of labile substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SCXRD with SHELXL refinement (via SHELX suite) is critical. For example, in 5-chloro-7-methyl-2-phenyl derivatives, SHELXL refines anisotropic displacement parameters and validates bond angles (e.g., C–Cl bond length ≈ 1.74 Å). Hydrogen bonding networks (e.g., C–H···O/Cl interactions) are mapped using OLEX2 visualization. Twinning or disorder is addressed using the TWIN/BASF commands in SHELXL .

Q. What computational methods predict substituent effects on the bioactivity of benzofuran derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic effects (e.g., electron-withdrawing Cl at C5 enhances electrophilicity). Molecular docking (AutoDock Vina) screens binding affinities to targets like cyclooxygenase-2 (COX-2), where the carboxylic acid group may form salt bridges with Arg120. Pharmacophore mapping identifies critical substituent spatial arrangements for antimicrobial or anticancer activity .

Q. How should researchers address contradictions in experimental reactivity data for benzofuran derivatives?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere for air-sensitive reactions). Validate unexpected results via control experiments (e.g., radical scavengers to rule out chain mechanisms). Cross-reference with computational studies (e.g., Gibbs free energy profiles for reaction pathways) to reconcile discrepancies. Systematic reviews of crystallographic databases (CSD, PDB) clarify steric/electronic influences .

Q. What strategies optimize regioselectivity in benzofuran functionalization?

  • Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., –COOH at C7) leverages chelation to control substitution at C5 or C3. For electrophilic aromatic substitution (EAS), steric maps derived from SCXRD data predict preferential sites. Transient protection of the carboxylic acid (e.g., methyl ester formation) mitigates deactivation during halogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.